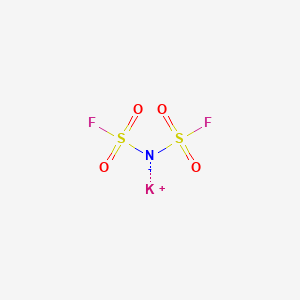
Potassium bis(fluorosulfonyl)amide
Vue d'ensemble
Description
Potassium bis(fluorosulfonyl)amide (KFSA) is a compound with the molecular formula F2KNO4S2 . It is also known by other names such as Potassium bis(fluorosulfonyl)imide and potassium;bis(fluorosulfonyl)azanide . The molecular weight of KFSA is 219.23 g/mol .
Synthesis Analysis
The synthesis of KFSA involves the reaction of fluoroalkanesulfonamides and fluoroalkylsulfonyl fluorides . In a study, it was found that KFSA can be incorporated into KPF6 electrolytes to improve the cycling performance of graphite .Molecular Structure Analysis
The molecular structure of KFSA includes two fluorosulfonyl groups attached to an amide nitrogen . The InChI representation of the molecule isInChI=1S/F2NO4S2.K/c1-8(4,5)3-9(2,6)7;/q-1;+1 . Chemical Reactions Analysis
KFSA has been used as an electrolyte additive in various battery chemistries. It forms a stable solid electrolyte interface (SEI) at the Li anode when used as an additive in nonaqueous electrolytes . This improves the reversibility of Li anodes and the cycling performance of batteries .Physical And Chemical Properties Analysis
KFSA is a compound with a molecular weight of 219.23 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of KFSA are 218.88738764 g/mol . The topological polar surface area of the compound is 86 Ų .Applications De Recherche Scientifique
1. Energy Storage and Batteries
Potassium bis(fluorosulfonyl)amide has shown significant promise in the field of energy storage and batteries. Studies have demonstrated its use in improving the performance of potassium secondary batteries. For instance, using a bis(fluorosulfonyl)amide-based ionic liquid electrolyte significantly improved the capacity retention of tin negative electrodes in potassium batteries (Yamamoto & Nohira, 2020). Furthermore, potassium bis(fluorosulfonyl)amide has been utilized in highly concentrated electrolyte solutions for 4 V class potassium-ion batteries, showcasing enhanced coulombic efficiency and cyclability (Hosaka, Kubota, Kojima, & Komaba, 2018).
2. Electrochemical Applications
The compound has also found use in various electrochemical applications. Novel inorganic ionic liquids containing alkali bis(fluorosulfonyl)amides, including potassium bis(fluorosulfonyl)amide, have been developed. These liquids possess low melting temperatures and wide electrochemical windows, making them highly promising for electrochemical uses (Kubota, Nohira, Goto, & Hagiwara, 2008). In another study, the thermal and electrochemical properties of phosphonium ionic liquids derived from trimethylphosphine, using bis(fluorosulfonyl)amide, were explored, indicating their potential as electrolytes in various applications (Tsunashima, Sakai, & Matsumiya, 2014).
3. Structural and Molecular Studies
Potassium bis(fluorosulfonyl)amide has been a subject of interest in structural and molecular studies as well. Research has been conducted on the polymorphism of alkali bis(fluorosulfonyl)amides, including potassium bis(fluorosulfonyl)amide, providing insights into their polymorphic behavior and potential applications (Matsumoto, Oka, Nohira, & Hagiwara, 2013). Additionally, the conformational landscape of the bis(fluorosulfonyl)amide anion has been analyzed, shedding light on its flexible molecular structure and implications for ionic liquids (Lopes, Shimizu, Pádua, Umebayashi, Fukuda, Fujii, & Ishiguro, 2008).
4. Ionic Liquid Development
Potassium bis(fluorosulfonyl)amide has played a crucial role in the development of new ionic liquids. Research has focused on creating low viscous and highly conductive phosphonium ionic liquids based on bis(fluorosulfonyl)amide anion, highlighting their potential as electrolytes (Tsunashima, Kawabata, Matsumiya, Kodama, Enomoto, Sugiya, & Kunugi, 2011). Another study involved the synthesis of potassium single cation ionic liquid electrolyte using potassium bis(fluorosulfonyl)amide for potassium-ion batteries, demonstrating its high electrochemical stability and suitability for high-energy-density batteries (Yamamoto, Chen, Kubota, Matsumoto, & Hagiwara, 2020).
Safety And Hazards
Orientations Futures
KFSA has shown promise in improving the performance of batteries, particularly lithium-sulfur batteries . Its use as an electrolyte additive in nonaqueous electrolytes has been found to improve the reversibility of Li anodes and the cycling stability of batteries . This suggests potential future applications of KFSA in the development of high-performance batteries.
Propriétés
IUPAC Name |
potassium;bis(fluorosulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2NO4S2.K/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEBVKPOSBNNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2KNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium bis(fluorosulfonyl)amide | |
CAS RN |
14984-76-0 | |
| Record name | Imidodisulfuryl fluoride, potassium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















